3-Aminopyrazine-2,6-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyrazine-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5/c7-1-4-3-10-6(9)5(2-8)11-4/h3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUGJCIZAIHMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552583 | |
| Record name | 3-Aminopyrazine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113305-95-6 | |
| Record name | 3-Aminopyrazine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Aminopyrazine 2,6 Dicarbonitrile and Its Derivatives
Strategies for Pyrazine (B50134) Ring Formation
The construction of the pyrazine ring is the foundational step in the synthesis of 3-aminopyrazine-2,6-dicarbonitrile and its analogues. Methodologies primarily rely on the condensation of bifunctional precursors to assemble the heterocyclic core.
Condensation Reactions for Pyrazine Core Synthesis
The classical and most fundamental approach to constructing a pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This reaction initially forms a dihydropyrazine (B8608421) derivative, which is subsequently oxidized to yield the aromatic pyrazine ring. youtube.com Common oxidizing agents used for this aromatization step include copper(II) oxide or manganese oxide. researchgate.net For instance, the reaction of a 1,2-diketone with 1,2-diaminoethane produces a dihydropyrazine, which can be oxidized, often at high temperatures with a catalyst like copper chromate, to furnish the corresponding pyrazine derivative. youtube.com Another established pathway is the self-condensation of α-amino ketones. These ketones can dimerize spontaneously, losing water to form a dihydropyrazine intermediate that is then oxidized, sometimes simply by air, to the pyrazine product. youtube.com These condensation strategies represent the cornerstone of pyrazine synthesis, providing a versatile route to a wide array of substituted pyrazines. researchgate.net
Utilization of Diaminomaleonitrile (B72808) (DAMN) as a Key Precursor
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, has emerged as a crucial and versatile building block in the synthesis of pyrazine-2,3-dicarbonitriles. nih.govnih.gov DAMN functions as a 1,2-diamino synthon, and its reaction with α-diketones is a direct method to produce pyrazine-2,3-dicarbonitriles. nih.gov This condensation is a powerful tool for creating the dicyano-substituted pyrazine core.
More advanced methods have been developed, such as a one-pot, three-component reaction for synthesizing 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. nih.gov This process involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides to form a highly reactive imidoyl chloride intermediate. Subsequent addition of DAMN leads to a series of addition and elimination steps, culminating in an intramolecular cyclization to form the final, highly substituted pyrazine-2,3-dicarbonitrile (B77751) product. nih.gov This strategy is notable for its efficiency and ability to generate a diverse library of pyrazine derivatives by varying the isocyanide and carbonyl chloride starting materials. nih.gov
Table 1: Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile Derivatives via One-Pot Reaction nih.govThis table showcases a selection of derivatives synthesized using the one-pot reaction of an alkyl isocyanide, an aryl/alkyl carbonyl chloride, and diaminomaleonitrile (DAMN), with reported yields.
| Carbonyl Chloride | Isocyanide | Resulting Product | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile | 75 |
| 4-Methylbenzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(p-tolyl)pyrazine-2,3-dicarbonitrile | 80 |
| 4-Methoxybenzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile | 82 |
| 4-Chlorobenzoyl chloride | tert-Butyl isocyanide | 5-(tert-Butylamino)-6-(4-chlorophenyl)pyrazine-2,3-dicarbonitrile | 65 |
| Acetyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrile | 58 |
Specific Synthetic Pathways to this compound Analogues
Once the pyrazine core is established, derivatization reactions, particularly nucleophilic substitutions, are employed to introduce the desired functional groups, such as the amino group found in the target compound and its analogues.
Nucleophilic Substitution Reactions in Pyrazine Derivatization
The pyrazine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present on the ring. um.edu.my Nucleophilic aromatic substitution (SNAr) is a common strategy for functionalizing chloropyrazines. rsc.org Various nucleophiles, including sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide, have been successfully used to displace chloride ions from the pyrazine ring. rsc.org For example, 2-chloropyrazine (B57796) can react with nucleophiles like sodium phenoxide (PhONa) or sodium thiomethoxide (MeSNa) in a solvent like N-methylpyrrolidone (NMP) to give the corresponding substituted products in high yields. um.edu.my The reactivity and outcome of these substitutions can be influenced by reaction conditions, such as the solvent and temperature. rsc.org
Aminodehalogenation Approaches for Substituted Pyrazines
A specific and highly relevant class of nucleophilic substitution is aminodehalogenation, where a halogen atom on the pyrazine ring is displaced by an amine. This reaction is a direct route to aminopyrazine derivatives. A study on the synthesis of pyrazinamide (B1679903) analogues demonstrated the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with a variety of substituted benzylamines. mdpi.com This reaction effectively yields a series of 3-benzylaminopyrazine-2-carboxamides, which are close structural analogues of the target compound family. This approach highlights a key strategy for installing the crucial amino-substituent onto a pre-functionalized pyrazine core. mdpi.com
Table 2: Synthesis of 3-Benzylaminopyrazine-2-carboxamide Analogues via Aminodehalogenation mdpi.comThis table presents a selection of compounds synthesized by the reaction of 3-chloropyrazine-2-carboxamide with various benzylamines, along with their reported yields. This method is a direct analogue for the synthesis of substituted aminopyrazines.
| Reactant (Benzylamine Derivative) | Resulting Product Name | Yield (%) |
|---|---|---|
| Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | 52 |
| 3-Chlorobenzylamine | 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | 48 |
| 4-Chlorobenzylamine | 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | 55 |
| 2-Methylbenzylamine | 3-[(2-Methylbenzyl)amino]pyrazine-2-carboxamide | 45 |
| 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 51 |
Microwave-Assisted Synthetic Techniques for Enhanced Efficiency
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetamide (B32628) Derivatives mdpi.comThis table illustrates the significant reduction in reaction time and improvement in yield when using microwave irradiation compared to conventional heating for the synthesis of various acetamide derivatives, a reaction analogous to C-N bond formation in pyrazine derivatization.
| Product | Conventional Heating | Microwave Irradiation | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| 2-Chloro-N-(4-chlorophenyl)acetamide | 2.5 | 70 | 5 | 80 |
| N-(4-Bromophenyl)-2-chloroacetamide | 3.0 | 65 | 7 | 78 |
| 2-Chloro-N-(p-tolyl)acetamide | 2.0 | 75 | 6 | 85 |
| 2-Chloro-N-phenylacetamide | 2.5 | 72 | 5 | 82 |
One-Pot Reaction Sequences in Pyrazine-2,3-dicarbonitrile Construction
A notable one-pot approach involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile (DAMN). nih.gov This method provides a versatile route to a range of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles in moderate to good yields. nih.gov The reaction proceeds through the initial formation of a highly reactive imidoyl chloride intermediate from the isocyanide and carbonyl chloride. This intermediate is then trapped by DAMN, leading to a series of addition and elimination steps, culminating in intramolecular cyclization and dehydration to afford the final pyrazine product. nih.gov
The versatility of this one-pot strategy allows for the generation of a library of substituted pyrazine-2,3-dicarbonitriles by varying the starting isocyanide and carbonyl chloride. nih.gov This adaptability is crucial for exploring structure-activity relationships in drug discovery and for tuning the properties of functional materials.
| Entry | Alkyl Isocyanide | Carbonyl Chloride | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | Benzoyl chloride | 5-(tert-butylamino)-6-phenylpyrazine-2,3-dicarbonitrile | 75 |
| 2 | Cyclohexyl isocyanide | Benzoyl chloride | 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile | 80 |
| 3 | tert-Butyl isocyanide | 4-Methylbenzoyl chloride | 5-(tert-butylamino)-6-(p-tolyl)pyrazine-2,3-dicarbonitrile | 72 |
| 4 | tert-Butyl isocyanide | Acetyl chloride | 5-(tert-butylamino)-6-methylpyrazine-2,3-dicarbonitrile | 65 |
Table 1. Examples of 5-substituted-6-aryl/alkylpyrazine-2,3-dicarbonitriles synthesized via a one-pot reaction. Data sourced from nih.gov.
Another effective one-pot method for pyrazine synthesis involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.nettandfonline.com Greener approaches utilizing environmentally benign solvents and catalysts have been reported. For instance, the use of potassium tert-butoxide as a catalyst in aqueous methanol (B129727) at room temperature provides an efficient and cost-effective route to various pyrazine derivatives. tandfonline.com This method is characterized by high yields and avoids the need for expensive or hazardous reagents. tandfonline.com
Synthetic Optimization and Mechanistic Considerations in this compound Preparation
The efficient preparation of this compound necessitates careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanism. While specific optimization studies for this exact molecule are not extensively documented, general principles derived from the synthesis of related aminopyrazine and dinitrile compounds can be applied.
Synthetic Optimization: Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and stoichiometry of reactants. For instance, in related pyrazole (B372694) syntheses, a shift from homogeneous to heterogeneous catalysts has been shown to simplify product isolation and catalyst recycling. nih.gov In the context of aminopyrazine synthesis, catalyst screening is crucial. For example, the use of manganese pincer complexes has been reported to efficiently catalyze the dehydrogenative coupling of β-amino alcohols to form pyrazines, suggesting that metal catalysis could be a viable strategy for optimizing the synthesis of the target compound. acs.orgnih.gov
Solvent selection also plays a critical role. The solubility of reactants and intermediates, as well as the solvent's influence on reaction rates and equilibria, must be considered. In some one-pot syntheses of related heterocyclic systems, the use of green solvents like water or banana peel extract has been explored to develop more sustainable protocols. nih.gov
Mechanistic Considerations: A plausible mechanistic pathway for the formation of the this compound core likely involves the initial condensation of a suitable 1,2-dicarbonyl precursor with an aminodinitrile species, such as diaminomaleonitrile.
Drawing from mechanistic studies on the formation of pyrazine-2,3-dicarbonitrile derivatives, the reaction likely proceeds as follows:
Initial Condensation: The reaction initiates with the nucleophilic attack of one of the amino groups of a diamine precursor onto one of the carbonyl groups of a dicarbonyl compound to form a Schiff base intermediate.
Cyclization: The second amino group then attacks the remaining carbonyl group, leading to a dihydropyrazine intermediate.
Aromatization: The final step involves the aromatization of the dihydropyrazine ring to form the stable pyrazine product. This step often involves an oxidizing agent or can occur via spontaneous dehydrogenation, sometimes facilitated by the catalyst. acs.orgnih.gov
Chemical Reactivity and Transformation Mechanisms of 3 Aminopyrazine 2,6 Dicarbonitrile
Reactivity of the Amino Group in Pyrazine (B50134) Systems
The amino group attached to the pyrazine ring is a key site of reactivity. Primary aliphatic amines typically act as Brønsted-Lowry bases because the lone pair of electrons on the nitrogen atom is available to accept a proton. chemrevise.org In the context of the pyrazine ring, which is an electron-deficient system, the basicity of the amino group is somewhat attenuated, but it remains a potent nucleophile. This nucleophilicity allows it to participate in a variety of chemical transformations.
Common reactions involving the amino group on a pyrazine core include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Bromination: Electrophilic substitution on the pyrazine ring can be influenced by the directing effect of the amino group.
Amidation: The amino group can be converted into different amide derivatives. imist.ma
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing other functional groups.
A critical aspect of the amino group's reactivity is its role in annulation reactions to form fused heterocyclic systems. For instance, in a synergetic copper/zinc-catalyzed reaction, 2-amino (hetero)arylnitriles can react with ynamide-derived buta-1,3-diynes in a one-step process involving a double cyclization to yield fused 1H-pyrrolo[3,2-c]pyridine derivatives. rsc.org This highlights the amino group's ability to act as an initial nucleophile to trigger a cascade of ring-forming reactions.
Table 1: Representative Reactions of the Amino Group in Pyrazine Derivatives
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification (via intermediate) | SOCl₂, Methanol (B129727) | Methyl 3-aminopyrazine-2-carboxylate | imist.ma |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-aminopyrazine derivatives | mdpi.com |
| Annulation/Cyclization | Ynamide-diynes, Cu/Zn catalyst | Fused 1H-pyrrolo[3,2-c]pyridines | rsc.org |
| Amidation | Phenyl isocyanate | N-phenylurea derivatives | imist.ma |
Reactivity of the Nitrile Functionalities in Pyrazine-2,6-dicarbonitrile
The nitrile group (C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.org Its reactivity is analogous to that of a carbonyl group. libretexts.orglibretexts.org In 3-aminopyrazine-2,6-dicarbonitrile, the electrophilicity of the nitrile carbons is significantly enhanced by the electron-withdrawing nature of the pyrazine ring. nih.gov This heightened reactivity makes the nitrile groups key players in the molecule's chemical transformations.
Nitriles can undergo a variety of reactions, including:
Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed first to an amide and then to a carboxylic acid. openstax.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of water (in acidic media after protonation) or hydroxide (B78521) ions on the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like Lithium aluminium hydride (LiAlH₄). libretexts.orgopenstax.orgchemistrysteps.com This reaction proceeds through the addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile group to form an imine anion intermediate, which upon hydrolysis yields a ketone. libretexts.orglibretexts.orgchemistrysteps.com
The presence of two nitrile groups offers the potential for sequential or double addition reactions. Furthermore, the nitrile group is a valuable precursor for forming other heterocyclic rings. For example, nitriles can react with thiols like cysteine to form a thioimidate intermediate, which can subsequently cyclize. nih.gov The high reactivity of pyrazine nitriles towards such nucleophiles makes them particularly useful in bio-conjugation and materials science. nih.gov
Table 2: General Reactivity of Nitrile Groups
| Reaction Type | Reagents/Conditions | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid | libretexts.orgchemistrysteps.com |
| Base-Catalyzed Hydrolysis | OH⁻, H₂O, Heat | Amide | Carboxylate Salt | chemistrysteps.com |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine | libretexts.orgopenstax.org |
| Reaction with Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | Imine | Ketone | libretexts.orgchemistrysteps.com |
| Reaction with Thiols | Cysteine | Thioimidate | Thiazoline | nih.gov |
Cyclization Reactions Leading to Fused Heterocyclic Architectures
A major application of this compound and related structures is in the synthesis of fused heterocyclic systems. The strategic positioning of the amino and nitrile groups allows for intramolecular or intermolecular cyclization reactions, leading to complex polycyclic molecules. These reactions are fundamental to creating novel scaffolds for pharmaceuticals and functional materials. mdpi.comnih.gov
One common strategy involves the thermal or photochemical cyclization of azido-pyrimidines, which are themselves derived from amino-pyrimidine precursors. nih.gov A more direct approach utilizes the inherent reactivity of the aminonitrile moiety. For example, 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles can be synthesized through a one-pot reaction where an isocyanide and an acid chloride form a reactive imidoyl chloride intermediate. nih.gov This intermediate is then trapped by diaminomaleonitrile (B72808), which undergoes addition and subsequent intramolecular cyclization to form the pyrazine ring. nih.gov This demonstrates a pathway where the nitrile precursors are used to construct the pyrazine ring itself, which can then be further functionalized.
Similarly, multicomponent reactions provide an efficient route to fused systems. The reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative can produce fused thiazine-dicarboxylates in good yields. mdpi.com The synthesis of fully fused tetrapyrazinoporphyrazine polymers from dinitrile precursors highlights the utility of these starting materials in creating extended π-conjugated networks. rsc.org These reactions underscore the power of using simple, reactive building blocks to construct elaborate, fused architectures. rsc.orgnih.gov
Investigation of Reaction Selectivity and Pathway Control
Controlling the selectivity of reactions involving multifunctional compounds like this compound is crucial for achieving desired synthetic outcomes. Reaction pathway control can be exerted by carefully choosing reagents, catalysts, and reaction conditions.
For instance, in the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, the reaction pathway is controlled by the sequence of addition. The initial reaction between the alkyl isocyanide and the aryl/alkyl carbonyl chloride selectively forms the highly reactive imidoyl chloride intermediate before the diaminomaleonitrile is added to complete the cyclization. nih.gov
The use of specific catalysts is another powerful tool for pathway control. The synergetic copper/zinc catalytic system used in the synthesis of fused 1H-pyrrolo[3,2-c]pyridines is designed to facilitate a specific double cyclization pathway, demonstrating high selectivity for the desired annulation product. rsc.org Without the specific catalyst, a complex mixture of products would likely be obtained.
Furthermore, the inherent electronic properties of the substrate dictate selectivity. The electron-withdrawing pyrazine ring activates the nitrile groups toward nucleophilic attack, making them more reactive than typical alkyl or aryl nitriles. nih.gov This allows for reactions to occur at the nitrile positions under conditions where other functional groups might remain untouched. By modulating factors such as temperature, solvent, and the nature of the nucleophile or electrophile, chemists can selectively target the amino group, one or both nitrile groups, or induce a concerted cyclization, thereby controlling the final product architecture.
Coordination Chemistry of 3 Aminopyrazine 2,6 Dicarbonitrile As a Ligand
Donor Atom Identification and Potential Coordination Modes
3-Aminopyrazine-2,6-dicarbonitrile possesses multiple potential donor atoms, namely the nitrogen atoms of the pyrazine (B50134) ring, the amino group, and the two nitrile groups. nih.gov This allows for several possible coordination modes:
Monodentate Coordination: The ligand can coordinate to a metal center through one of the pyrazine ring nitrogen atoms. This is a common coordination mode for pyrazine and its derivatives.
Bidentate Coordination:
Chelating: The ligand can form a chelate ring by coordinating through the amino group nitrogen and the adjacent pyrazine ring nitrogen.
Bridging: The ligand can bridge two metal centers by coordinating through both pyrazine ring nitrogen atoms or through a pyrazine nitrogen and a nitrile nitrogen.
Tridentate and Tetradentate Coordination: In some cases, the ligand can coordinate through a combination of the pyrazine nitrogens, the amino group nitrogen, and one or both of the nitrile group nitrogens, leading to more complex structures.
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Synthesis and Characterization of Metal-Organic Complexes with this compound
The synthesis of metal-organic complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. rsc.orgnih.gov Solvothermal methods are often employed to promote the formation of crystalline products. rsc.orgresearchgate.net
Characterization of these complexes is achieved through a variety of techniques:
Single-Crystal X-ray Diffraction: This technique provides definitive information about the crystal structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from single-crystal data. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. nih.gov Shifts in the vibrational frequencies of the amino group, pyrazine ring, and nitrile groups can indicate their involvement in bonding. nih.gov
Elemental Analysis: This analysis confirms the empirical formula of the synthesized complex.
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the loss of solvent molecules. nih.gov
Table 1: Examples of Synthesized Metal-Organic Complexes with Amino-Substituted Pyrazine Ligands
| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Reference |
| {[Co(dca)2(NH2pyz)2]·H2O}n | Co(II) | 2-aminopyrazine, dicyanamide | Octahedral | rsc.org |
| [Co3(dca)6(HOpyz)5(H2O)2]n | Co(II) | 2-hydroxypyrazine, dicyanamide | Octahedral | rsc.org |
| [Fe(L)Cl3∙CH3OH] | Fe(III) | Pyrazine derivative | Not specified | nih.gov |
| [Ni(L)Cl2∙C2H5OH] | Ni(II) | Pyrazine derivative | Not specified | nih.gov |
Note: This table includes examples with related amino-pyrazine ligands to illustrate the diversity of complexes formed.
Electronic Structure and Bonding Analysis in Coordination Compounds
The electronic structure and bonding in coordination compounds containing this compound are investigated using both experimental and theoretical methods.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. nih.gov These spectra can be used to determine the coordination geometry and the nature of the metal-ligand bonding.
Magnetic Susceptibility Measurements: These measurements determine the magnetic properties of the complexes, which are related to the number of unpaired electrons on the metal center and can help to elucidate the electronic structure. rsc.org
Computational Methods: Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and bonding in these complexes. researchgate.net DFT can be used to optimize the geometry of the complexes, calculate the energies of the molecular orbitals, and analyze the nature of the metal-ligand interactions. researchgate.net
The bonding in these complexes is typically described by a combination of electrostatic interactions and covalent bonding. The lone pairs of the nitrogen atoms on the ligand are donated to the vacant orbitals of the metal ion, forming coordinate covalent bonds.
Influence of Ligand Field on Metal Center Properties and Coordination Geometry
The this compound ligand creates a specific ligand field around the metal center, which influences its properties and the resulting coordination geometry. uci.edu The strength of the ligand field depends on the donor atoms and their arrangement around the metal ion.
Ligand Field Splitting: The ligand field causes the d-orbitals of the metal ion to split into different energy levels. The magnitude of this splitting, denoted as Δ, affects the electronic configuration of the metal ion, its magnetic properties, and its color.
Coordination Geometry: The preferred coordination geometry (e.g., octahedral, tetrahedral, square planar) is influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the ligand. nih.gov For example, the use of substituted pyrazines has been shown to lead to the formation of two-dimensional coordination polymers with specific rhombus grid or stair-like structures. rsc.org
Supramolecular Chemistry and Self Assembly of 3 Aminopyrazine 2,6 Dicarbonitrile Systems
Role of Non-Covalent Interactions in Molecular Recognition and Assembly
Non-covalent interactions are the primary driving forces behind the self-assembly of molecular components. In the context of pyrazine-based compounds, several key interactions dictate how molecules recognize each other and organize into larger structures. nih.gov
Hydrogen Bonding: The amino group (-NH₂) on the 3-aminopyrazine-2,6-dicarbonitrile molecule is a potent hydrogen bond donor, while the nitrogen atoms within the pyrazine (B50134) ring and the nitrile groups (-C≡N) are effective hydrogen bond acceptors. This donor-acceptor capacity allows for the formation of robust and directional hydrogen bonds, which are fundamental to creating predictable supramolecular synthons—reliable patterns of intermolecular connections. nih.govnih.gov
π-π Stacking: The electron-deficient pyrazine ring is expected to participate in π-π stacking interactions. These interactions, arising from the attractive forces between aromatic rings, are crucial for stabilizing layered or columnar structures in the solid state. nih.govyoutube.com The nature of these interactions (e.g., face-to-face or offset) would depend on the electronic distribution within the pyrazine ring, which is heavily influenced by its amino and dicarbonitrile substituents.
These non-covalent forces work in concert, and their relative strengths and directionality determine the final supramolecular architecture.
Design Principles for Self-Assembled Supramolecular Architectures
The rational design of self-assembled structures relies on the use of "tectons," or molecular building blocks with well-defined geometric and interaction properties. Pyrazine-based molecules are often used as tectons due to their rigid, planar geometry and predictable interaction sites. rsc.org
Key design principles applicable to this compound would include:
Interaction Site Placement: The strategic placement of hydrogen bond donors and acceptors allows for the programming of specific self-assembly pathways. For instance, the arrangement of the amino and nitrile groups on the pyrazine ring can direct the formation of linear chains, cyclic motifs, or extended two-dimensional sheets.
Hierarchical Assembly: Simple, primary motifs, such as hydrogen-bonded dimers, can serve as building blocks for larger, more complex secondary structures. Control over reaction conditions like solvent and temperature can guide this hierarchical process. nih.gov
Coordination-Driven Assembly: The nitrogen atoms of the pyrazine ring can coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers. nih.gov This approach combines the directional properties of coordination bonds with weaker non-covalent interactions to create robust, porous materials.
Exploration of Hydrogen Bonding and π-π Stacking Interactions in Solid-State Materials
While the crystal structure of this compound is not documented, analysis of related pyrazine dicarbonitrile and aminopyrazine derivatives provides insight into the likely interactions.
Hydrogen Bonding: In similar heterocyclic systems, amino groups frequently form N-H···N or N-H···O hydrogen bonds, leading to the creation of common supramolecular patterns like chains or dimers. nih.gov For this compound, several potential hydrogen bonding motifs can be hypothesized:
Chain Formation: The amino group of one molecule could donate a hydrogen to a ring nitrogen or a nitrile nitrogen of an adjacent molecule, propagating into a one-dimensional chain.
Dimer Formation: Two molecules could form a centrosymmetric dimer via a pair of N-H···N hydrogen bonds, creating a stable, repeating unit.
π-π Stacking: The solid-state packing of aromatic molecules is often characterized by π-π stacking. youtube.com Studies on other pyrazine derivatives have shown that electron-withdrawing groups, such as nitrile groups, can enhance these interactions. The electron-deficient nature of the this compound ring would likely promote offset stacking arrangements to minimize electrostatic repulsion and maximize attraction, contributing significantly to the crystal's cohesion. rsc.org Research on other pyrazine-2,3-dicarbonitrile (B77751) derivatives has confirmed the presence of such interactions in their crystal packing. mdpi.com
The interplay between strong, directional hydrogen bonds and weaker, less-directional π-π stacking is critical. In many organic crystals, hydrogen bonds define the primary structural motif (e.g., a 1D chain or 2D layer), and these motifs then stack upon each other, stabilized by π-π interactions, to build the full three-dimensional structure. acs.org
Crystal Engineering Applications Utilizing Pyrazine Dicarbonitrile Scaffolds
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.com Pyrazine dicarbonitrile scaffolds are valuable in this field due to their electronic properties and ability to form predictable supramolecular assemblies.
Functional Organic Materials: Pyrazine-2,3-dicarbonitrile derivatives have been investigated for their use in luminescent materials and organic light-emitting diodes (OLEDs). mdpi.com The nitrile groups act as strong electron acceptors, which can lead to interesting photophysical properties. The specific arrangement of molecules in the crystal, dictated by non-covalent interactions, can significantly influence solid-state emission characteristics. rsc.org
Coordination Polymers and MOFs: The pyrazine core is an excellent ligand for constructing coordination polymers. The nitrogen atoms can bind to metal centers, while the functional groups (amino and nitrile) can further mediate the structure through hydrogen bonding or by acting as additional coordination sites. This allows for the creation of materials with potential applications in gas storage, catalysis, and sensing. researchgate.netnih.gov
Cocrystals: The ability of the molecule to form strong hydrogen bonds makes it a candidate for forming cocrystals with other molecules (coformers). This strategy is often used in the pharmaceutical industry to improve the physical properties, such as solubility and stability, of an active ingredient.
While these applications are demonstrated for related compounds, the unique combination of functional groups on this compound makes it a promising but as-yet-unexplored candidate for the development of novel functional materials through crystal engineering.
Computational and Theoretical Studies on 3 Aminopyrazine 2,6 Dicarbonitrile
Quantum Chemical Calculations and Molecular Orbital Theory
A thorough search of scholarly databases for quantum chemical calculations, including methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, specifically applied to 3-Aminopyrazine-2,6-dicarbonitrile did not yield any dedicated studies. Consequently, detailed analyses of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting electronic properties and reactivity indices derived from molecular orbital theory, are not available in the current body of scientific literature.
Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Despite the widespread use of Density Functional Theory (DFT) for the computational study of organic molecules, specific research applying DFT methods to elucidate the electronic structure and predict the reactivity of this compound has not been identified in published literature. Such studies would typically provide valuable information on electron density distribution, electrostatic potential maps, and descriptors of chemical reactivity like hardness, softness, and electrophilicity index. At present, these specific computational insights for this compound remain uninvestigated.
Conformational Analysis and Energetic Profiles
There are no published studies found that focus on the conformational analysis of this compound. Research in this area would involve mapping the potential energy surface of the molecule to identify stable conformers, transition states, and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its interactions in different chemical environments. However, detailed energetic profiles and the identification of the global minimum energy structure for this specific compound are not documented.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Investigations using molecular dynamics (MD) simulations to understand the behavior of this compound in the solution phase are not present in the available scientific literature. MD simulations would offer insights into its solvation process, the structure of the solvation shell, and its dynamic interactions with various solvents. While molecular dynamics has been used to study derivatives, such specific data for the parent compound this compound is not available.
Applications in Advanced Materials Science
Integration into Organic Electronic Devices (OLEDs)
The design of efficient emitter materials is paramount for the advancement of Organic Light-Emitting Diode (OLED) technology. 3-Aminopyrazine-2,6-dicarbonitrile is identified as a key building block for OLED materials. bldpharm.com The efficacy of such compounds often lies in their ability to support thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency.
The core of this compound is a pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of two cyano (-CN) groups at positions 2 and 6 makes this pyrazine core strongly electron-deficient. This electron-deficient nature is a critical feature for creating TADF emitters. When combined with a suitable electron-donating unit, the resulting donor-acceptor (D-A) structure can effectively separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This spatial separation leads to a small singlet-triplet energy gap (ΔE_ST), which is a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, the defining process of TADF.
Research on structurally related pyridine-3,5-dicarbonitrile (B74902) scaffolds provides compelling evidence for the potential of such dicarbonitrile-functionalized heterocycles in high-performance OLEDs. For instance, TADF emitters using a pyridine-3,5-dicarbonitrile acceptor have demonstrated exceptional performance. Devices based on these materials have achieved high maximum external quantum efficiencies (EQE_max) ranging from greenish-yellow to orange-red emissions. researchgate.net In one study, a greenish-yellow OLED incorporating a modified pyridine-3,5-dicarbonitrile acceptor reached an impressive EQE_max of 39.1%. researchgate.net Another investigation into orange-red emitters built around a pyridine-3,5-dicarbonitrile core reported an EQE_max of 9.8% with a remarkably slow efficiency roll-off at high brightness. rsc.orgresearchgate.net
These findings underscore the utility of the dicarbonitrile-substituted aromatic core. The incorporation of an amino group, as in this compound, can further modulate the electronic properties, potentially enhancing charge injection/transport capabilities and tuning the emission color.
Table 1: Performance of OLEDs Based on Structurally Related Dicarbonitrile-Pyridine Emitters
| Emitter Core | Emission Color | Max. External Quantum Efficiency (EQE_max) | Reference |
|---|---|---|---|
| Pyridine-3,5-dicarbonitrile derivative (TPAmbPPC) | Greenish-Yellow | 39.1% | researchgate.net |
| Pyridine-3,5-dicarbonitrile derivative (TPAm2NPC) | Greenish-Yellow | 39.0% | researchgate.net |
| Pyridine-3,5-dicarbonitrile derivative (TPAmCPPC) | Orange-Red | 26.2% | researchgate.net |
Utilisation in Photovoltaic Devices and Solar Cell Technologies
The electron-deficient character of the this compound scaffold also makes it a promising candidate for applications in organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs) and as a component in bulk heterojunction solar cells. In these devices, efficient charge separation and transport are crucial for high power conversion efficiencies (PCE).
In the context of OPVs, electron-deficient building blocks are vital for creating acceptor materials or as additives to optimize the morphology and electronic properties of the active layer. Recent research has highlighted the effectiveness of cyano-functionalized pyrazines as solid additives in binary organic solar cells. The introduction of these electron-deficient molecules can modulate intermolecular interactions and improve the molecular packing of the donor and acceptor materials, leading to enhanced charge transport and a significant boost in PCE. rsc.org For example, the use of a cyano-functionalized pyrazine additive in a binary OSC system resulted in a remarkable increase in efficiency to 19.67%. rsc.org
Furthermore, pyrazine derivatives have been synthesized and employed as photosensitizers in DSSCs. nih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). The design of the dye is critical, and D-A structures are often employed to facilitate intramolecular charge transfer upon photoexcitation, which promotes efficient electron injection. The pyrazine ring can act as a potent electron acceptor in such dyes. Studies on various pyrazine-based photosensitizers have demonstrated their ability to achieve power conversion efficiencies in the range of 1.31% to 2.64%. nih.gov The performance of these devices is closely linked to the molecular structure of the photosensitizer and the resulting interfacial charge transfer dynamics. nih.gov
The unique structure of this compound, with its combination of donor and acceptor moieties, suggests its potential as a multifunctional component in photovoltaic devices, either as a building block for acceptor materials, a photosensitizer, or an interfacial modifier.
Development of Low-Bandgap π-Conjugated Polymers and Materials
The development of low-bandgap π-conjugated polymers is a central theme in organic electronics, as these materials are essential for applications requiring absorption of light in the visible and near-infrared (NIR) regions, such as organic solar cells and photodetectors. A well-established strategy for lowering the bandgap of a polymer is to create a D-A copolymer by alternating electron-rich and electron-deficient monomers along the polymer backbone.
Research on polymers incorporating other electron-deficient pyrazine-related structures has validated this approach. For example, polymers based on thienopyrazine, another electron-deficient heterocyclic unit, have been shown to exhibit very low bandgaps. researchgate.net Similarly, polymers synthesized using a 3,6-dithien-2-yl-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione (DTDPP) acceptor unit have demonstrated broad absorption in the visible and NIR regions. researchgate.net A solar cell device fabricated with one such polymer as the donor material achieved a power conversion efficiency of 1.60%. researchgate.net
The specific arrangement of functional groups on this compound offers a platform for creating polymers with finely tuned properties. The amino group can influence solubility and interchain interactions, while the nitrile groups provide strong electron-withdrawing character to narrow the bandgap.
Table 2: Properties of Donor-Acceptor Polymers Featuring Related Acceptor Units
| Polymer Acceptor Unit | Polymer Type | Optical Bandgap (eV) | Application | Reference |
|---|---|---|---|---|
| 3,6-dithien-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione (DTDPP) | D-A Copolymer | Not specified, broad Vis-NIR absorption | Photovoltaics | researchgate.net |
Design of Functional Materials Based on Electron-Deficient Pyrazine Scaffolds
The electron-deficient pyrazine scaffold, exemplified by this compound, serves as a versatile platform for the design of a wide array of functional materials. The inherent electron-poor nature of the pyrazine ring, amplified by the presence of cyano groups, is the key attribute that chemists and materials scientists leverage to impart desirable electronic characteristics. rsc.org This scaffold is not limited to the applications already discussed but can be seen as a fundamental building block for creating materials with tailored properties for various electronic functions.
The combination of an electron-donating group (amino) and electron-withdrawing groups (dinitrile) on the same pyrazine ring creates a push-pull chromophore. This intramolecular charge-transfer character is fundamental to many nonlinear optical (NLO) materials. The significant change in dipole moment between the ground and excited states in such molecules can lead to large second- or third-order NLO responses, making them candidates for applications in optical communications and data processing.
Furthermore, the nitrogen atoms in the pyrazine ring and the nitrogen of the nitrile groups can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand to create metal-organic frameworks (MOFs) or coordination polymers. bldpharm.com Such materials could exhibit interesting properties like porosity, catalysis, or unique magnetic and electronic behaviors, depending on the choice of the metal center. The pyrazine moiety itself is known to form hybrid materials with components like copper iodide, indicating its utility in coordination chemistry. rsc.org
The reactivity of the amino and nitrile groups also allows for further chemical modifications, enabling the synthesis of a diverse library of derivatives. The amino group can be functionalized to attach other chromophores or to tune solubility and morphology, while the nitrile groups can potentially undergo cyclization reactions to form more complex heterocyclic systems. This synthetic versatility allows for the fine-tuning of the material's properties to meet the specific demands of a given application, from OLEDs to sensors and beyond. bldpharm.comresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-aminopyrazine-2,6-dicarbonitrile, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide critical information.
A ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyrazine (B50134) ring and the protons of the amino group. The chemical shift (δ) of the aromatic proton would be influenced by the electron-withdrawing nitrile groups and the electron-donating amino group. The amino protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals would be anticipated: one for each of the four carbon atoms of the pyrazine ring and one for each of the two nitrile carbons. The chemical shifts of the ring carbons would provide insight into the electronic environment of the pyrazine core, while the nitrile carbons would appear in a characteristic downfield region.
While no specific experimental or predicted NMR data for this compound has been found, data for structurally related compounds, such as substituted 3-aminopyrazine-2,5-dicarbonitriles, have been reported. sciforum.net However, direct extrapolation of this data is not scientifically rigorous for the specific elucidation of the title compound.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.
The amino (NH₂) group would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be expected around 1600-1650 cm⁻¹. The nitrile (C≡N) groups would produce a sharp, strong absorption band in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibration of the pyrazine ring would likely appear above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.
A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would provide further structural information. At present, a specific, experimentally obtained IR spectrum with assigned peaks for this compound is not available in the public domain.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight of 145.0388 u, corresponding to the molecular formula C₆H₃N₅. nih.gov
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern would be crucial for confirming the structure. Expected fragmentation pathways could include the loss of HCN (27 u) from the nitrile groups, or the loss of radicals such as ·CN. A detailed analysis of the fragment ions would help to piece together the molecular structure. Currently, a detailed mass fragmentation analysis for this compound is not documented in publicly accessible scientific literature.
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
A successful crystallographic analysis of this compound would provide definitive proof of its molecular structure, including the planarity of the pyrazine ring and the geometry of the amino and nitrile substituents. It would also reveal details about the crystal packing, such as hydrogen bonding interactions involving the amino group and the nitrogen atoms of the pyrazine ring and nitrile groups, as well as potential π-π stacking interactions between the aromatic rings.
To date, no crystallographic data, including unit cell parameters, space group, or atomic coordinates, for this compound has been deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). While crystal structures of related pyrazine derivatives have been reported, this information cannot be used to definitively describe the solid-state structure of the title compound. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 3-Aminopyrazine-2,6-dicarbonitrile, and how do reaction conditions influence yield?
The synthesis typically begins with malononitrile, undergoing nitrosation and tosylation followed by nucleophilic substitution. Commercially available dichloropyrazine intermediates (e.g., 3,5-dichloropyrazine-2,6-dicarbonitrile) are key precursors. Reaction conditions such as temperature (e.g., controlled nitrosation at 0–5°C), solvent polarity (DMF for nucleophilic steps), and stoichiometric ratios of reagents (e.g., excess ammonia for amination) critically affect yield and purity. Column chromatography or recrystallization is often required for purification .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding networks involving the amino and nitrile groups. High-resolution data (e.g., < 0.8 Å) are recommended for accurate electron density mapping .
- NMR : H and C NMR spectra are essential for confirming substitution patterns. The amino group’s resonance typically appears at δ 6.5–7.0 ppm (broad), while nitrile carbons resonate at δ 115–120 ppm .
Q. What are the common reactivity patterns of this compound in organic synthesis?
The compound undergoes nucleophilic substitution at the pyrazine ring’s electron-deficient positions (C-2 and C-6). For example:
- Cyclization : Reacts with β-ketoesters to form fused heterocycles (e.g., pyridazine derivatives) under acidic conditions.
- Metal coordination : The nitrile groups act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from variations in substituent positioning and assay conditions. To resolve these:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitriles with carboxylates) and compare bioactivity across standardized assays (e.g., MIC for antimycobacterial activity).
- Control for solvent effects : Use DMSO-free buffers to avoid false positives in cell-based assays .
Q. What methodological challenges arise in studying the photoredox properties of this compound-based push-pull systems?
The compound’s electron-deficient pyrazine core enables charge-transfer interactions, but experimental variables complicate analysis:
- Anion interference : Fluoride or chloride ions can stabilize charge-separated states, altering emission spectra. Use inert atmospheres (N₂/Ar) and anhydrous solvents to mitigate this .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) must account for solvation effects to accurately predict HOMO-LUMO gaps .
Q. How do synthetic by-products (e.g., parasubstituted cyanomethyl benzoates) form during derivatization, and how can they be minimized?
By-products arise from competing pathways, such as incomplete cyclization or solvent participation. Strategies include:
- Optimizing base selection : Replace NaH with DBU to suppress side reactions in DMF.
- Chromatographic monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect intermediates early .
Methodological Best Practices
Q. What strategies improve reproducibility in multi-step syntheses of this compound analogs?
- Stepwise quenching : Isolate intermediates after each step (e.g., after nitrosation) to prevent cross-reactivity.
- Stoichiometric precision : Use Schlenk techniques for moisture-sensitive steps (e.g., Grignard additions) .
Q. Which in vitro assays are most suitable for evaluating the immunomodulatory potential of derivatives?
- Lymphocyte proliferation assays : Measure cytokine (IL-2, IFN-γ) secretion using ELISA.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values. Include positive controls (e.g., cyclosporine) .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
